Cas no 1213303-06-0 ((2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol)

(2S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo-fluorophenyl substituent. Its stereospecific (S)-configuration and functional group arrangement make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions and further derivatization. The amino and hydroxyl groups provide versatile handles for modifications, enabling applications in ligand design and bioactive molecule development. High purity and well-defined stereochemistry ensure reproducibility in research applications. This compound is particularly useful in the preparation of enantiomerically pure compounds and as a building block for complex molecular architectures.
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol structure
1213303-06-0 structure
Product name:(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
CAS No:1213303-06-0
MF:C8H9BrFNO
MW:234.065564870834
CID:5594197
PubChem ID:66514928

(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-AMINO-2-(2-BROMO-6-FLUOROPHENYL)ETHAN-1-OL
    • (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol
    • (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
    • Benzeneethanol, β-amino-2-bromo-6-fluoro-, (βS)-
    • AKOS015929441
    • EN300-1895196
    • 1213303-06-0
    • CS-0352864
    • (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
    • Inchi: 1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1
    • InChI Key: ZHKRICXGDQWTMX-SSDOTTSWSA-N
    • SMILES: C(O)[C@@H](N)C1=C(F)C=CC=C1Br

Computed Properties

  • Exact Mass: 232.98515g/mol
  • Monoisotopic Mass: 232.98515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.619±0.06 g/cm3(Predicted)
  • Boiling Point: 339.8±37.0 °C(Predicted)
  • pka: 12.14±0.10(Predicted)

(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1895196-0.1g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
0.1g
$1357.0 2023-09-18
Enamine
EN300-1895196-5.0g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
5g
$4475.0 2023-06-01
Enamine
EN300-1895196-0.05g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
0.05g
$1296.0 2023-09-18
Enamine
EN300-1895196-0.5g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
0.5g
$1482.0 2023-09-18
Enamine
EN300-1895196-5g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
5g
$4475.0 2023-09-18
Enamine
EN300-1895196-0.25g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
0.25g
$1420.0 2023-09-18
Enamine
EN300-1895196-1g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
1g
$1543.0 2023-09-18
Enamine
EN300-1895196-10g
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0
10g
$6635.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423534-50mg
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0 98%
50mg
¥30326.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423534-250mg
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
1213303-06-0 98%
250mg
¥38340.00 2024-08-09

(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol Related Literature

Additional information on (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol

(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol: A Comprehensive Overview

The compound (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol with CAS No. 1213303-06-0 is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in drug discovery and synthesis. The (S)-configuration at the chiral center underscores its potential for enantioselective reactions and applications in asymmetric synthesis.

Recent studies have highlighted the importance of (S)-configured amino alcohols like this compound in the development of novel therapeutic agents. The presence of a bromine atom at the 2-position of the phenyl ring and a fluorine atom at the 6-position introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. These substituents also enhance the molecule's versatility in forming diverse chemical bonds, making it a versatile building block in organic synthesis.

One of the most notable applications of (S)-configured amino alcohols is in the field of medicinal chemistry. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, including potential candidates for treating neurological disorders and cancer. The ability to manipulate the stereochemistry at the chiral center has been pivotal in optimizing the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Moreover, advancements in asymmetric catalysis have further expanded the utility of (S)-configured amino alcohols. Enzymatic resolutions and chiral catalysts have enabled efficient syntheses of this compound on an industrial scale, ensuring its availability for both academic and commercial purposes. The integration of computational chemistry tools has also facilitated a deeper understanding of its molecular interactions, aiding in the design of more effective drug candidates.

In terms of physical properties, (S)-configured amino alcohols like this compound exhibit distinct solubility profiles depending on their substituents. The bromine and fluorine atoms on the phenyl ring contribute to both hydrophobicity and electronic diversity, which are critical factors in determining their behavior in various solvents. These properties are particularly advantageous in chromatographic separations and crystallization processes during purification.

The synthesis of (S)-configured amino alcohols typically involves multi-step reactions, including nucleophilic substitutions, reductions, and stereoselective additions. Recent innovations in catalytic asymmetric hydrogenation have streamlined these processes, improving yields and enantioselectivity. Such advancements underscore the importance of continuous research in developing efficient synthetic pathways for complex molecules like (S)-configured amino alcohols.

Looking ahead, the potential applications of (S)-configured amino alcohols are vast and continually evolving. Their role as intermediates in drug discovery remains central to their significance, but emerging fields such as materials science are also exploring their utility as precursors for advanced materials with tailored properties. As research progresses, it is anticipated that compounds like (S)-configured amino alcohols will play an increasingly important role in shaping modern chemistry.

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